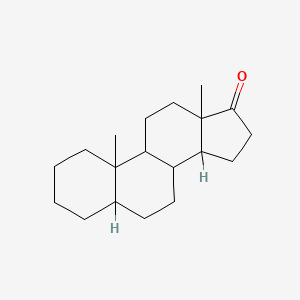

Androstan-17-one, (5alpha)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstan-17-one, (5alpha)-, typically involves the reduction of testosterone. One common method is the use of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone in target tissues . This process can be carried out under mild conditions, often in the presence of cofactors such as NADPH.

Industrial Production Methods

Industrial production of Androstan-17-one, (5alpha)-, often involves biotechnological methods. For example, the use of genetically engineered microorganisms to express 5-alpha reductase can enhance the efficiency and yield of the production process . Chemical synthesis methods are also employed, utilizing various reduction techniques to convert testosterone or its derivatives to dihydrotestosterone.

Chemical Reactions Analysis

Types of Reactions

Androstan-17-one, (5alpha)-, undergoes several types of chemical reactions, including:

Oxidation: Conversion to androstanedione.

Reduction: Formation of androstanediol.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or enzymatic reduction using 5-alpha reductase.

Substitution: Halogenation or hydroxylation reactions using appropriate halogenating agents or hydroxylating enzymes.

Major Products Formed

Oxidation: Androstanedione.

Reduction: Androstanediol.

Substitution: Various halogenated or hydroxylated derivatives.

Scientific Research Applications

Androstan-17-one, (5alpha)-, has a wide range of scientific research applications:

Mechanism of Action

Androstan-17-one, (5alpha)-, exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the development of male characteristics and other androgenic effects . The molecular targets include androgen receptors, and the pathways involved are primarily related to androgen signaling .

Comparison with Similar Compounds

Similar Compounds

Epiandrosterone: A weak androgenic steroid and a metabolite of dihydrotestosterone.

Androstanediol: A reduced form of dihydrotestosterone with androgenic activity.

Androstanedione: An oxidized form of dihydrotestosterone.

Uniqueness

Androstan-17-one, (5alpha)-, is unique in its potent androgenic activity and inability to be aromatized to estradiol, distinguishing it from other androgens like testosterone . This makes it particularly significant in the study of androgenic effects without the influence of estrogenic activity.

Properties

IUPAC Name |

10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776680.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776715.png)

![2-[[(7E)-3-cyano-4-(furan-2-yl)-7-(furan-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B7776762.png)

![Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B7776770.png)